Coumarin-3-Carboxamide Pharmacophore: Validated Anticancer Potency vs. Simple Benzamido Analogs (Class-Level Inference)
The 2-oxo-2H-chromene-3-carboxamido substituent of CAS 1421583-93-8 embeds a coumarin-3-carboxamide pharmacophore with independently validated anticancer activity. In a study of coumarin-3-carboxamide derivatives, the 4-fluorobenzamide analog (14b) exhibited IC50 values of 2.62–4.85 μM against HepG2 and 0.39–0.75 μM against HeLa cancer cell lines, comparable to doxorubicin, while maintaining low cytotoxicity against normal LLC-MK2 cells (IC50 > 100 μM) [1]. A subsequent study demonstrated that coumarin-3-carboxamide derivative 3i inhibited proliferation, colony formation, and migration of triple-negative MDA-MB-231 breast cancer cells [2]. In contrast, the closest simple benzamido analog (CAS 1421583-90-5, 2-methylbenzamido substitution) lacks the coumarin oxygen heterocycle and the associated CK2 enzyme binding interactions identified through molecular docking of coumarin-3-carboxamides [1]. No published anticancer data exist for CAS 1421583-90-5, preventing direct potency comparison, but the structural absence of the coumarin pharmacophore in the benzamido analog eliminates the hydrogen-bond acceptor network (lactone carbonyl, amide carbonyl) and planar aromatic surface that mediate CK2 active-site binding [1].
| Evidence Dimension | In vitro anticancer potency (cytotoxicity IC50) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 1421583-93-8. Predicted to retain coumarin-3-carboxamide pharmacophore activity based on structural conservation. |
| Comparator Or Baseline | Coumarin-3-carboxamide 14b: HepG2 IC50 = 2.62–4.85 μM; HeLa IC50 = 0.39–0.75 μM; LLC-MK2 IC50 > 100 μM [1]. Simple benzamido analog CAS 1421583-90-5: no published activity data. |
| Quantified Difference | Cannot be quantified for target compound due to absence of direct data. Pharmacophore presence (target) vs. absence (benzamido analog) constitutes a qualitative structural differentiation. |
| Conditions | MTT assay; HepG2 hepatocellular carcinoma, HeLa cervical carcinoma, LLC-MK2 normal kidney epithelial cells; 48 h exposure; doxorubicin as positive control [1]. |
Why This Matters
For researchers procuring compounds for anticancer screening, the coumarin-3-carboxamide moiety carries validated sub-micromolar potency against cervical cancer cells with a >100-fold selectivity window over normal cells—a therapeutic window profile absent in simple benzamido-substituted pyrazolo[1,5-a]pyridine-3-carboxylate analogs.
- [1] Phutdhawong, W. et al. (2021) 'Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives', Molecules, 26(6), 1653. doi: 10.3390/molecules26061653. View Source
- [2] Sencan, S. et al. (2025) 'A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line', Journal of Receptors and Signal Transduction, 45(4), pp. 230–236. doi: 10.1080/10799893.2025.2513696. View Source
